



Application Note: Labeling Peptides with Disulfo-ICG for Enhanced Receptor Targeting

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Disulfo-ICG amine	
Cat. No.:	B12381631	Get Quote

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Introduction

Near-infrared (NIR) fluorescence imaging has emerged as a powerful tool in preclinical and clinical research for non-invasive visualization of biological processes. Indocyanine green (ICG) is a cyanine dye with fluorescence emission in the NIR window (700-900 nm), allowing for deep tissue penetration and minimal autofluorescence.[1][2] For targeted imaging applications, ICG can be conjugated to peptides that specifically bind to receptors overexpressed on the surface of target cells, such as cancer cells. This application note provides a detailed protocol for the labeling of peptides with a sulfonated, amine-reactive derivative of ICG (Disulfo-ICG), its purification, characterization, and its use in receptor targeting studies.

The use of a disulfonated ICG derivative enhances the aqueous solubility of the dye, which is beneficial for biological applications. The most common method for labeling peptides is through the reaction of an N-hydroxysuccinimide (NHS) ester of the dye with primary amines on the peptide, such as the N-terminal amine or the epsilon-amine of lysine residues.[3][4][5] This reaction forms a stable amide bond.

Following conjugation, the labeled peptide must be purified to remove unreacted dye and peptide. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for this purpose. Characterization of the final conjugate is critical to ensure its quality and reproducibility in subsequent experiments. This typically involves determining the



degree of labeling (DOL) by UV-Vis spectrophotometry and confirming the identity and purity by mass spectrometry.

Principle of the Method

The overall workflow involves a three-step process:

- Conjugation: A peptide containing a primary amine is reacted with an amine-reactive Disulfo-ICG NHS ester in a buffer with a slightly basic pH (8.0-8.5) to facilitate the reaction.
- Purification: The reaction mixture is purified by RP-HPLC to separate the desired labeled peptide from unreacted starting materials and byproducts.
- Characterization: The purified conjugate is characterized to determine the degree of labeling (DOL) and to confirm its molecular weight and purity.

This labeled peptide can then be used in various in vitro and in vivo models to target and visualize specific cell populations expressing the receptor of interest.

Data Presentation

Table 1: Spectral Properties of Disulfo-ICG

Parameter	- Value	Reference
Excitation Wavelength (λ_max_)	~789 nm	
Emission Wavelength (λ_em_)	~814 nm	
Molar Extinction Coefficient (ε) in DMSO	~230,000 M ⁻¹ cm ⁻¹	•

Table 2: Recommended Reaction Parameters for Peptide Labeling



Parameter	Recommended Value	Range	Reference
Peptide Concentration	2-10 mg/mL	1-20 mg/mL	
Molar Ratio (Dye:Peptide)	3:1	1:1 to 15:1	
Reaction Buffer	0.1 M Sodium Bicarbonate	-	
Reaction pH	8.3	8.0 - 8.5	<u>.</u>
Reaction Time	4 hours	1 - 24 hours	•
Reaction Temperature	Room Temperature	4°C to 25°C	<u>.</u>
Solvent for Dye Stock	Anhydrous DMSO or DMF	-	

Table 3: Typical Parameters for RP-HPLC Purification

Parameter	Description	Reference
Column	C18, wide-pore (300 Å)	_
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water	_
Mobile Phase B	0.1% Trifluoroacetic Acid (TFA) in Acetonitrile	
Gradient	Linear gradient from low %B to high %B	_
Detection	UV at 214 nm (peptide bond) and ~780 nm (ICG)	-

Experimental Protocols

Protocol 1: Peptide Labeling with Disulfo-ICG NHS Ester

Materials:



- · Peptide with at least one primary amine
- Disulfo-ICG NHS Ester
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- 0.1 M Sodium Bicarbonate buffer, pH 8.3
- Reaction tubes (e.g., microcentrifuge tubes)

Procedure:

- Prepare Peptide Solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-10 mg/mL. Ensure the peptide is fully dissolved.
- Prepare Dye Stock Solution: Immediately before use, dissolve the Disulfo-ICG NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- Conjugation Reaction: a. Add the calculated volume of the Disulfo-ICG NHS ester stock solution to the peptide solution. A molar excess of 3-8 fold of the dye is recommended for mono-labeling. b. Vortex the reaction mixture gently. c. Incubate the reaction for 4 hours at room temperature, protected from light.
- Quench Reaction (Optional): The reaction can be stopped by adding a final concentration of 50-100 mM Tris-HCl or glycine.
- Purification: Proceed immediately to purification by RP-HPLC (Protocol 2).

Protocol 2: Purification of Disulfo-ICG Labeled Peptide by RP-HPLC

Materials:

- RP-HPLC system with a UV detector
- C18 reverse-phase column
- Mobile Phase A: 0.1% TFA in HPLC-grade water



- Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
- Crude labeled peptide reaction mixture

Procedure:

- Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
- Sample Injection: Inject the crude reaction mixture onto the column.
- Elution Gradient: Elute the bound peptides using a linear gradient of increasing Mobile
 Phase B. A typical gradient might be 5% to 75% B over 30 minutes. The optimal gradient may need to be determined empirically.
- Fraction Collection: Collect fractions corresponding to the peaks detected at both 214 nm and ~780 nm. The desired product should absorb at both wavelengths. Unlabeled peptide will only absorb at 214 nm, and free dye will primarily absorb at ~780 nm.
- Solvent Removal: Lyophilize the collected fractions containing the purified labeled peptide to remove the solvents.

Protocol 3: Characterization of the Labeled Peptide

A. Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry

Materials:

- UV-Vis Spectrophotometer
- · Purified, lyophilized Disulfo-ICG labeled peptide
- Appropriate buffer for dissolving the peptide (e.g., PBS)

Procedure:

Dissolve the purified labeled peptide in a suitable buffer.



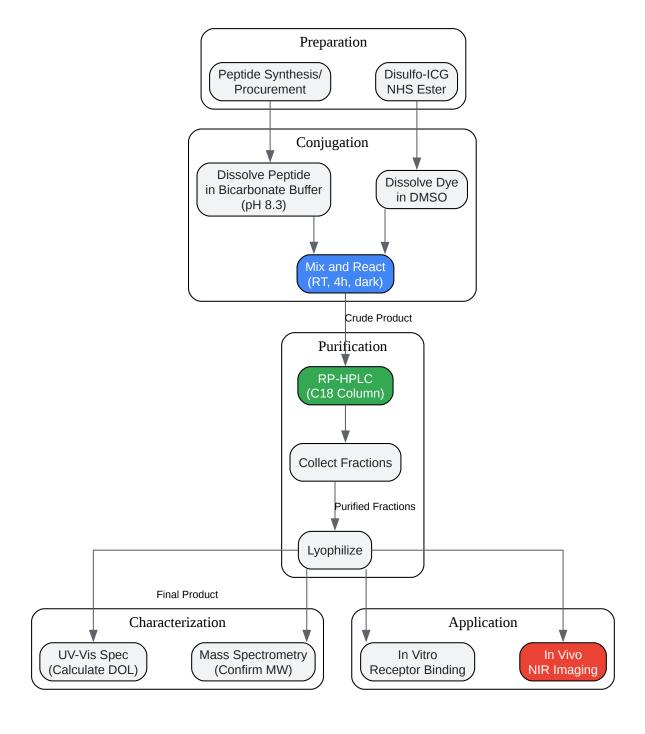
- Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the absorbance maximum of ICG (~785 nm, A_max_).
- Calculate the concentration of the dye using the Beer-Lambert law:
 - Concentration_dye_ (M) = A_max_ / (ε_dye_ × path length)
 - Where ε dye is the molar extinction coefficient of Disulfo-ICG.
- Calculate the corrected absorbance of the peptide at 280 nm. A correction factor (CF) is needed because the dye also absorbs at 280 nm.
 - CF = A₂₈₀ of free dye / A_max_ of free dye
 - Corrected A₂₈₀ = A₂₈₀ (A_max_ × CF)
- Calculate the concentration of the peptide:
 - Concentration_peptide_ (M) = Corrected A₂₈₀ / (ε_peptide_ × path length)
 - Where ε peptide is the molar extinction coefficient of the peptide.
- Calculate the Degree of Labeling (DOL):
 - DOL = Concentration dye / Concentration peptide
 - An optimal DOL is typically between 1 and 2 for peptides to maintain binding affinity.
- B. Confirmation by Mass Spectrometry

Procedure:

- Analyze the purified labeled peptide using MALDI-TOF or ESI mass spectrometry.
- The expected molecular weight should be the molecular weight of the unlabeled peptide plus
 the molecular weight of the Disulfo-ICG dye for each label attached. This will confirm the
 successful conjugation and the purity of the product.



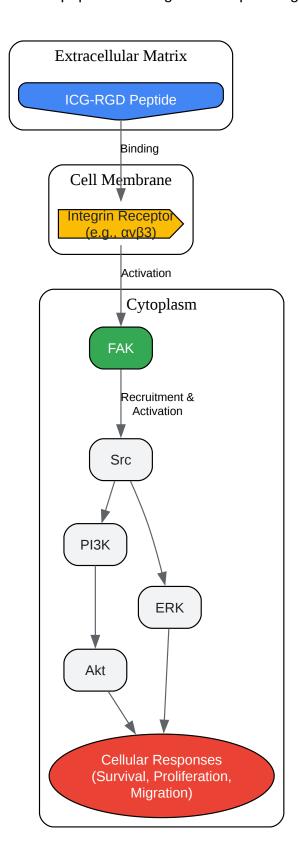
Mandatory Visualizations



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Caption: Experimental workflow for peptide labeling and receptor targeting.



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Caption: Simplified integrin signaling pathway upon RGD peptide binding.

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- To cite this document: BenchChem. [Application Note: Labeling Peptides with Disulfo-ICG for Enhanced Receptor Targeting]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381631#labeling-peptides-with-disulfo-icg-amine-for-receptor-targeting]

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